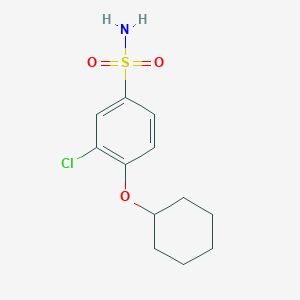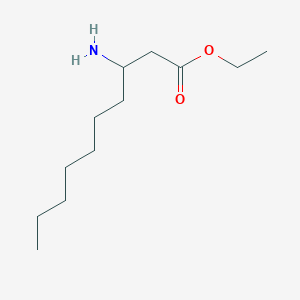
Ethyl 3-aminodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-aminodecanoate is an organic compound with the molecular formula C12H25NO2 It is an ester derivative of 3-aminodecanoic acid, characterized by the presence of an ethyl group attached to the oxygen atom of the carboxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-aminodecanoate can be synthesized through the esterification of 3-aminodecanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. Additionally, solvent extraction and chromatography techniques are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-aminodecanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form 3-aminodecanoic acid and ethanol.
Reduction: Reduction reactions can convert the ester group into an alcohol group, yielding 3-aminodecanol.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Hydrolysis: 3-aminodecanoic acid and ethanol.
Reduction: 3-aminodecanol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-aminodecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 3-aminodecanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active 3-aminodecanoic acid, which can then interact with enzymes and receptors in biological systems. The amino group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-aminodecanoate can be compared with other similar compounds, such as:
Ethyl 3-aminocrotonate: Similar in structure but with a different carbon chain length and unsaturation.
Ethyl 3-aminobutanoate: A shorter chain ester with similar functional groups.
Ethyl 3-aminopropanoate: Another shorter chain ester with comparable reactivity.
This compound is unique due to its longer carbon chain, which can influence its physical properties and reactivity compared to shorter chain analogs.
Eigenschaften
Molekularformel |
C12H25NO2 |
|---|---|
Molekulargewicht |
215.33 g/mol |
IUPAC-Name |
ethyl 3-aminodecanoate |
InChI |
InChI=1S/C12H25NO2/c1-3-5-6-7-8-9-11(13)10-12(14)15-4-2/h11H,3-10,13H2,1-2H3 |
InChI-Schlüssel |
OSTJHRMTKQMSLL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(CC(=O)OCC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


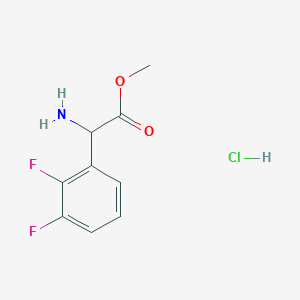
![Methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13511717.png)
![(1S,2R,10S,11S,12R)-N-(3,4-dimethylphenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide](/img/structure/B13511723.png)


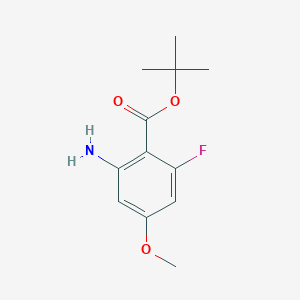
![1-Chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B13511748.png)
![3-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid](/img/structure/B13511755.png)
![rac-2-[(1R,2R)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl]acetic acid](/img/structure/B13511762.png)
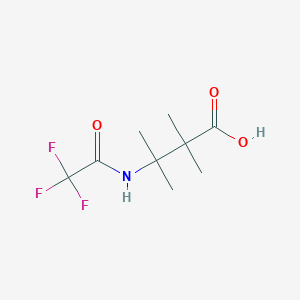
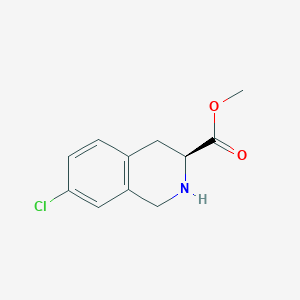
![5-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)pyridine-3-carboxylicacid](/img/structure/B13511781.png)

